molecular formula C20H22N4O B12577717 4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide CAS No. 190383-34-7

4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide

Cat. No.: B12577717
CAS No.: 190383-34-7
M. Wt: 334.4 g/mol
InChI Key: FJYYLTSACBJXID-UHFFFAOYSA-N
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Description

4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide is a chemical compound with the molecular formula C20H22N4O. It is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 4-(2-cyanophenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide involves its interaction with specific molecular targets, such as receptor tyrosine kinases. The compound binds to these receptors, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with receptor tyrosine kinases sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

CAS No.

190383-34-7

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-4-methylbenzamide

InChI

InChI=1S/C20H22N4O/c1-16-6-8-17(9-7-16)20(25)22-15-23-10-12-24(13-11-23)19-5-3-2-4-18(19)14-21/h2-9H,10-13,15H2,1H3,(H,22,25)

InChI Key

FJYYLTSACBJXID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N

Origin of Product

United States

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